Gisadenafil

PDE5 inhibition IC50 potency

Gisadenafil is the PDE5 inhibitor of choice for translational research in LUTS/BPH and overactive bladder, supported by completed Phase II clinical trials. Its >100-fold selectivity over PDE6 eliminates retinal confounds inherent to sildenafil, and engineered dose-proportional pharmacokinetics ensure predictable exposure in dose-ranging and PK/PD studies. Choose Gisadenafil for clean, selective cGMP pathway interrogation without visual-disturbance liability.

Molecular Formula C23H33N7O5S
Molecular Weight 519.6 g/mol
CAS No. 334826-98-1
Cat. No. B1671531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGisadenafil
CAS334826-98-1
SynonymsUK 369003;  UK369003;  UK-369003;  UK 369,003;  UK369,003;  UK-369,003;  Gisadenafil
Molecular FormulaC23H33N7O5S
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC
InChIInChI=1S/C23H33N7O5S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29/h14-15H,5-13H2,1-4H3,(H,25,26,31)
InChIKeyYPFZMBHKIVDSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gisadenafil (CAS 334826-98-1) Potent and Selective PDE5 Inhibitor — Key Baseline Characteristics for Scientific Procurement


Gisadenafil (UK-369003) is a small-molecule phosphodiesterase type 5 (PDE5) inhibitor containing a sulfonamide moiety [1]. It is a novel chemical entity originally developed by Pfizer as a follow-up to sildenafil, engineered for improved selectivity over PDE6 and dose-proportional pharmacokinetics [2]. Gisadenafil is orally bioavailable and has been advanced to Phase II clinical trials for multiple indications including erectile dysfunction, benign prostatic hyperplasia-associated lower urinary tract symptoms (LUTS/BPH), chronic obstructive pulmonary disease (COPD), and overactive bladder (OAB) [3].

Why Substituting Gisadenafil (CAS 334826-98-1) with Generic PDE5 Inhibitors Risks Compromising Experimental Reproducibility


PDE5 inhibitors are not functionally interchangeable. Gisadenafil was designed to address specific limitations of first-generation agents like sildenafil and tadalafil, including variable PDE6 selectivity, non-linear pharmacokinetics, and off-target activity profiles that introduce confounding variables in research settings [1]. Gisadenafil exhibits a distinct selectivity fingerprint: >100-fold selectivity for PDE5 over PDE6 and >3000-fold selectivity over PDEs 1-4 and 7, which mitigates the visual-disturbance liability associated with sildenafil's PDE6 inhibition and broadens its utility in mechanistic studies of cGMP signaling . Additionally, gisadenafil was engineered for dose-proportional pharmacokinetics, avoiding the supraproportional exposure increases seen with certain analogs, thereby enabling more predictable dose-response relationships in both in vitro and in vivo experimental models [2].

Gisadenafil (CAS 334826-98-1) Quantitative Differentiation Evidence: Direct Comparison to PDE5 Inhibitor Class Leaders


Gisadenafil (CAS 334826-98-1) vs. Sildenafil, Tadalafil, and Vardenafil: PDE5 Inhibitory Potency (IC50) Comparison

Gisadenafil inhibits PDE5 with an IC50 of 1.23 nM, which is comparable to vardenafil (0.14 nM) and significantly more potent than sildenafil (3.5 nM) and tadalafil (6.74 nM) [1]. This ~3-fold potency advantage over sildenafil and ~5-fold advantage over tadalafil translates to lower compound mass requirements for achieving equivalent PDE5 inhibition in enzymatic assays.

PDE5 inhibition IC50 potency enzymatic assay

Gisadenafil (CAS 334826-98-1) vs. Sildenafil: Superior PDE6 Selectivity Reduces Visual Side-Effect Liability

Gisadenafil exhibits >100-fold selectivity for PDE5 over PDE6 (rod and cone), with reported ratios of 80-fold to 117-fold across different assays . In contrast, sildenafil shows only ~10- to 11-fold selectivity for PDE5 over PDE6, and vardenafil shows ~4- to 25-fold selectivity [1]. Gisadenafil was explicitly designed to improve upon sildenafil's PDE6 selectivity profile to reduce the risk of transient visual disturbances [2].

PDE6 selectivity retinal toxicity visual disturbance selectivity ratio

Gisadenafil (CAS 334826-98-1) vs. Tadalafil: Favorable PDE11 Selectivity Profile for Non-Urological Applications

Gisadenafil demonstrates >3000-fold selectivity for PDE5 over PDEs 1-4 and 7 . While direct PDE11 IC50 data for gisadenafil is not available in public domain, tadalafil is known to potently inhibit PDE11 (IC50 = 37 nM, only 5-fold selective for PDE5 over PDE11) [1]. Tadalafil's lack of PDE11 selectivity has been associated with back pain and myalgia in clinical use, attributed to PDE11 expression in skeletal muscle [2]. Gisadenafil's broad selectivity profile suggests it may avoid PDE11-mediated effects, though this inference requires confirmation with direct PDE11 data.

PDE11 selectivity off-target testicular toxicity skeletal muscle

Gisadenafil (CAS 334826-98-1) vs. Sildenafil and Avanafil: Unique Clinical Development Focus on LUTS/BPH and OAB

Gisadenafil has been evaluated in completed Phase II clinical trials specifically for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) and for overactive bladder (OAB), with trials including NCT00408954 and NCT00457457 for LUTS/BPH [1]. While sildenafil (Revatio) is approved for pulmonary arterial hypertension and avanafil is primarily studied for erectile dysfunction, gisadenafil is the only PDE5 inhibitor in its class with a dedicated clinical development program targeting urological non-ED indications [2].

LUTS BPH overactive bladder urology clinical trial

Gisadenafil (CAS 334826-98-1) vs. Sildenafil and Udenafil: Engineered for Dose-Proportional Pharmacokinetics

Gisadenafil was specifically designed to achieve dose-proportional pharmacokinetics, avoiding the supraproportional increases in AUC and Cmax observed with its predecessor UK-343664, which were attributed to P-glycoprotein affinity [1]. In contrast, sildenafil exhibits dose-proportional pharmacokinetics only within a narrow range, and udenafil shows variable absorption with a Tmax of ~0.76 hours and a long half-life of ~9.88 hours [2]. Gisadenafil's engineered profile enables more predictable dose-response relationships in preclinical models.

pharmacokinetics dose-proportional oral bioavailability Caco-2 P-glycoprotein

Gisadenafil (CAS 334826-98-1) Recommended Application Scenarios Based on Verified Differential Evidence


Urological Research: Lower Urinary Tract Symptoms (LUTS) and Benign Prostatic Hyperplasia (BPH)

Gisadenafil is the PDE5 inhibitor of choice for mechanistic and translational studies in LUTS/BPH. It is supported by completed Phase II clinical trials (NCT00408954, NCT00457457) that evaluated its urodynamic effects and dose-response in men with LUTS [1]. No other PDE5 inhibitor has a comparable body of clinical evidence in this specific indication. Its high PDE5 selectivity and engineered pharmacokinetic linearity make it ideal for studying PDE5-mediated smooth muscle relaxation in the lower urinary tract without the confounding visual effects associated with sildenafil [2].

Overactive Bladder (OAB) Pathophysiology Studies

Gisadenafil is uniquely positioned for research into the role of PDE5 in overactive bladder. It is the only PDE5 inhibitor advanced into Phase II trials specifically for OAB, with Pfizer developing it for storage lower urinary tract symptoms associated with a clinical diagnosis of overactive bladder [1]. Researchers investigating cGMP-mediated regulation of detrusor smooth muscle or afferent signaling in the bladder should prioritize gisadenafil due to this indication-specific clinical validation.

PDE5 Selectivity Profiling and Off-Target Mitigation Studies

For experiments requiring clean PDE5 inhibition with minimal cross-reactivity against PDE6, gisadenafil offers a validated advantage. Its >100-fold selectivity over PDE6 (80- to 117-fold) is an order of magnitude better than sildenafil's ~10-fold selectivity [1]. This makes gisadenafil the preferred tool compound for in vivo studies where retinal function is monitored or where PDE6-mediated visual disturbances would confound behavioral or electrophysiological endpoints. Its >3000-fold selectivity over PDEs 1-4 and 7 further enhances its utility as a selective pharmacological probe [2].

Pharmacokinetic Modeling and Dose-Response Studies Requiring Linear Exposure

Gisadenafil's dose-proportional pharmacokinetics, engineered to avoid the P-glycoprotein-mediated non-linearity of its predecessor, make it suitable for studies where predictable compound exposure is critical . This property is particularly valuable in dose-ranging toxicology studies, chronic dosing regimens, and pharmacokinetic/pharmacodynamic (PK/PD) modeling where linear exposure simplifies data interpretation and reduces the risk of unexpected supraproportional accumulation.

Quote Request

Request a Quote for Gisadenafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.